N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-16(7-9-17)19(10-12-23-13-11-19)14-21-18(22)15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBKOHAMWDQGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)oxane-4-carbaldehyde
The oxane ring is constructed using a modified Prins cyclization. A mixture of 4-fluorobenzaldehyde (1.0 equiv) and 1,5-pentanediol (1.2 equiv) is heated at 80°C in the presence of p-toluenesulfonic acid (0.1 equiv) in toluene. The reaction proceeds via a carbocation intermediate, yielding the oxane derivative after 12 hours (75–80% yield).
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | 1,5-pentanediol, p-TsOH, toluene, 80°C | 78% | 95% |
Stepwise Preparation Methods
Reductive Amination for Primary Amine Formation
The aldehyde intermediate is converted to a primary amine via reductive amination. A solution of 4-(4-fluorophenyl)oxane-4-carbaldehyde (1.0 equiv) and ammonium acetate (3.0 equiv) in methanol is treated with sodium cyanoborohydride (1.5 equiv) at room temperature for 24 hours. The resulting amine, 4-(4-fluorophenyl)-N-methyloxan-4-amine, is isolated by filtration (85% yield).
Reaction Conditions :
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Solvent: Methanol
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Temperature: 25°C
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Catalyst: None
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Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate
Amidation with Benzoyl Chloride
The primary amine reacts with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl. The reaction is stirred for 6 hours at 0°C to room temperature, yielding the target compound after column chromatography (SiO₂, hexane/ethyl acetate 7:3).
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Yield | 82% |
| Purity | 98% (by ¹H NMR) |
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
An alternative approach employs the Mitsunobu reaction to couple 4-(4-fluorophenyl)oxane-4-methanol with benzamide. Using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF), the reaction achieves 70% yield but requires stringent anhydrous conditions.
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize Wang resin-bound benzamide to streamline purification. The resin is functionalized with Fmoc-protected amine, followed by oxane ring assembly using automated synthesizers. This method achieves 90% purity but is limited to milligram-scale production.
Optimization and Scalability
Solvent and Catalyst Screening
A comparative study of solvents (toluene vs. DCM) and catalysts (p-TsOH vs. H₂SO₄) revealed that toluene with p-TsOH provides optimal oxane ring stability. Catalytic amounts of molecular sieves (4Å) improve yields by 5–7% in reductive amination.
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow reactors are employed:
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Oxane Formation : Tubular reactor at 100°C, residence time 30 minutes.
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Reductive Amination : Packed-bed reactor with immobilized borohydride reagents.
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Amidation : Microreactor with in-line IR monitoring for real-time quality control.
This approach reduces reaction time from 30 hours (batch) to 8 hours (flow) and increases overall yield to 88%.
Analytical Characterization
Critical quality attributes are verified using:
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Chemical Synthesis and Preparation Methods
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide typically involves several key steps:
- Formation of the Oxane Ring : The oxane ring is synthesized by reacting a suitable diol with a halogenating agent under basic conditions.
- Introduction of the Fluorophenyl Group : This is achieved through nucleophilic substitution using a fluorinated aromatic compound.
- Coupling with Benzamide : The final step involves coupling the oxane-fluorophenyl intermediate with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Scientific Research Applications
This compound has several notable applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules in organic chemistry. Its structure allows for various modifications that can lead to new compounds with desired properties.
Biology
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study cellular processes. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological mechanisms.
Medicine
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects. The compound's interaction with biological targets indicates its possible use in developing new pharmaceuticals aimed at treating various conditions.
Industry
- Advanced Materials Development : this compound is utilized in creating specialty chemicals and materials with specific properties, enhancing performance in various applications.
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which are crucial for therapeutic applications related to oxidative stress-related diseases.
- Potential Anticancer Effects : Investigations into its interactions with cancer-related pathways suggest that it may possess anticancer properties, warranting further studies into its efficacy in clinical settings.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-{[(4-(4-Fluorophenyl)oxan-4-yl)methyl]benzamide} and Related Compounds
Key Structural and Functional Differences
Core Scaffold Modifications
- Antifungal Activity: PC945 () shares the oxane ring but incorporates a triazole group critical for antifungal activity.
- Enzyme Inhibition: Compounds in (e.g., 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide) utilize dihydroisoquinoline or morpholine substituents for BChE inhibition.
- Kinase Targeting : Capmatinib () demonstrates that fluorophenyl-benzamide hybrids can target kinases like c-Met. The target’s oxane-methyl group might influence steric interactions in kinase binding pockets .
Physicochemical Properties
- Metabolic Stability : The fluorophenyl group may reduce oxidative metabolism, a feature shared with Capmatinib and Mosapride, which are designed for oral bioavailability .
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, chemical properties, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FNO2. It features a complex structure characterized by:
- Fluorophenyl Group : Enhances lipophilicity and biological interactions.
- Oxane Ring : Contributes to the compound's reactivity and stability.
- Benzamide Moiety : Imparts biological activity related to various therapeutic applications.
The unique arrangement of these functional groups allows for diverse interactions within biological systems, making it a valuable subject for further research.
Antioxidant Activity
Compounds with similar structures have demonstrated significant antioxidant properties. For example, studies on related phenolic compounds showed effective scavenging capabilities against ABTS radicals, which are crucial for therapeutic applications in oxidative stress-related diseases . This suggests that this compound may possess similar antioxidant properties.
Antimicrobial Activity
Research indicates that benzamides can exhibit antimicrobial effects. A study on benzamides substituted with 1,2,4-oxadiazole derivatives reported good fungicidal activities against various fungi at concentrations as low as 50 mg/L. For instance, compound 14h showed an inhibition rate of 77.8% against Pyricularia oryae . Although specific data for this compound is limited, its structural similarity to these active compounds suggests potential antimicrobial properties.
Insecticidal Activity
The insecticidal properties of benzamide derivatives have been documented, particularly against agricultural pests. Compounds similar to this compound exhibited good larvicidal activities in preliminary bioassays . The potential application of this compound in pest management could be explored further through targeted studies.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The SAR studies indicate that modifications in the benzamide structure can significantly affect biological outcomes. For example, variations in substituents on the benzene ring or alterations in the oxane structure can lead to enhanced activity against specific targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Fungicidal Activity : A study reported that benzamides with oxadiazole linkages showed promising fungicidal activities against multiple fungal strains, indicating that modifications in the structure could yield compounds with improved efficacy .
- Insecticidal Efficacy : Research highlighted that certain benzamide derivatives demonstrated significant insecticidal effects at low concentrations, suggesting that this compound may also be effective against pests .
- Antioxidant Properties : Investigations into related compounds have shown substantial antioxidant activity, which could be beneficial in developing therapeutic agents for diseases linked to oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide, and how can yield discrepancies be addressed?
- Answer : The compound can be synthesized via coupling reactions, such as the electrooxidative amination of sp² C-H bonds. For example, a procedure involving benzamide derivatives and substituted amines (e.g., paroxetine hydrochloride) under controlled electrochemical conditions yields the target compound in ~69% isolated yield after silica gel chromatography (petroleum ether/acetone 4:1) . Yield discrepancies may arise from impurities in starting materials or suboptimal electrochemical parameters. Troubleshooting includes pre-purifying reagents and optimizing reaction time/voltage.
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. For instance, analogs like N-(4-fluorophenyl)benzamide derivatives are characterized via ¹⁹F NMR to confirm fluorine positioning and X-ray diffraction to resolve stereochemistry at the oxane ring . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity (>95%).
Q. What analytical techniques are recommended for purity assessment?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, Rf = 0.5 in petroleum ether/acetone) are standard . Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) ensures stoichiometric consistency, as demonstrated for related benzamide derivatives .
Advanced Research Questions
Q. What biochemical pathways are implicated in the biological activity of this compound, and how can conflicting data on enzyme targets be resolved?
- Answer : The compound’s fluorophenyl and oxane motifs suggest interactions with enzymes like acetyl-CoA carboxylase (ACCase) or bacterial phosphopantetheinyl transferases (PPTases), which are critical in lipid biosynthesis . Conflicting data may arise from assay conditions (e.g., pH, cofactors). Resolving contradictions requires orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic activity screens) and structural docking studies to validate binding pockets.
Q. How can researchers design experiments to evaluate the compound’s anticancer potential while addressing variability in cytotoxicity data?
- Answer : Standardized cell viability assays (e.g., MTT on breast cancer cell lines like MCF-7) with IC₅₀ calculations are recommended . Variability may stem from cell line heterogeneity or metabolite interference. Mitigation strategies include:
- Replicating experiments across multiple cell lines.
- Using LC-MS to monitor intracellular metabolite stability.
- Comparative studies with structurally similar analogs (e.g., 4-fluoro-N-(thiazol-2-yl)benzamide derivatives) to isolate pharmacophore contributions .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or modifying the oxane ring’s substitution pattern enhances metabolic stability. For example, fluorinated benzamides with trifluoromethyl groups exhibit increased lipophilicity and resistance to cytochrome P450 oxidation . Microsomal stability assays (rat/human liver microsomes) and pharmacokinetic profiling in rodent models are critical for validation.
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?
- Answer : Yield variations (e.g., 50–75%) often result from differences in electrochemical setups or purification methods. For example, silica gel chromatography with acetone-rich eluents may recover polar byproducts, reducing apparent yield . Reproducibility requires:
- Standardizing electrochemical cell configurations (e.g., anode material, solvent degassing).
- Detailed reporting of workup protocols (e.g., extraction pH, drying agents).
- Cross-validating yields via independent labs using identical reagents.
Methodological Recommendations
| Parameter | Example Protocol | Reference |
|---|---|---|
| Synthesis | Electrooxidative coupling, 0.1 M LiClO₄ in MeCN, 3.0 V, 6 h | |
| Purification | Silica gel chromatography (petroleum ether/acetone 4:1) | |
| Structural Analysis | X-ray crystallography (CCDC deposition recommended) | |
| Bioactivity Assay | MTT assay, 48 h incubation, IC₅₀ calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
